

# A Comparative Guide to the Efficacy of Semaglutide and Liraglutide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GLP-1 receptor agonist 4 |           |
| Cat. No.:            | B15145351                | Get Quote |

This guide provides a detailed comparison of the glucagon-like peptide-1 (GLP-1) receptor agonists semaglutide and liraglutide, intended for researchers, scientists, and drug development professionals. The comparison is based on data from key clinical trials, focusing on glycemic control, weight management, and cardiovascular outcomes.

## **Mechanism of Action: GLP-1 Receptor Signaling**

Both semaglutide and liraglutide are analogues of the native human GLP-1, and they exert their effects by activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. [1][2] This activation triggers a cascade of intracellular signaling pathways, primarily in pancreatic beta cells, which leads to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1] The principal signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which are crucial for promoting insulin exocytosis.[4][3]

Beyond glycemic control, GLP-1 receptor activation in the brain contributes to appetite suppression and a feeling of satiety, which aids in weight management.[4]





Click to download full resolution via product page

GLP-1 Receptor Signaling Pathway.

# Comparative Efficacy: Glycemic Control and Weight Loss

Head-to-head clinical trials have consistently demonstrated that semaglutide is superior to liraglutide in improving glycemic control and promoting weight loss in patients with type 2 diabetes and in individuals with obesity.

### **Data from Head-to-Head Clinical Trials**

The SUSTAIN 10 and STEP 8 trials provide direct comparative data.

| Endpoint                         | Semaglutid<br>e | Liraglutide | Trial      | Population             | Reference |
|----------------------------------|-----------------|-------------|------------|------------------------|-----------|
| Mean HbA1c<br>Reduction          | -1.7%           | -1.0%       | SUSTAIN 10 | Type 2<br>Diabetes     | [5][6][7] |
| Mean Body<br>Weight<br>Reduction | -5.8 kg         | -1.9 kg     | SUSTAIN 10 | Type 2<br>Diabetes     | [5][6][7] |
| Mean Body<br>Weight<br>Reduction | -15.8%          | -6.4%       | STEP 8     | Overweight/O<br>besity | [8]       |



In the 30-week SUSTAIN 10 trial, once-weekly subcutaneous semaglutide (1.0 mg) was compared with once-daily subcutaneous liraglutide (1.2 mg) in adults with type 2 diabetes.[5][7] Semaglutide led to a significantly greater reduction in both HbA1c and body weight.[5][6]

The 68-week STEP 8 trial compared once-weekly subcutaneous semaglutide (2.4 mg) with once-daily subcutaneous liraglutide (3.0 mg) for weight management in adults with overweight or obesity without diabetes.[8][9] The results showed that semaglutide treatment led to a significantly greater mean weight loss compared to liraglutide.[8]

#### **Cardiovascular Outcomes**

Both semaglutide and liraglutide have been evaluated in large cardiovascular outcome trials (CVOTs) to establish their safety and potential benefits in patients with type 2 diabetes at high cardiovascular risk.

**Data from Cardiovascular Outcome Trials** 

| Endpoint (MACE*) | Hazard Ratio (vs.<br>Placebo)  | Trial     | Reference |
|------------------|--------------------------------|-----------|-----------|
| Semaglutide      | 0.74 (95% CI, 0.58 to<br>0.95) | SUSTAIN-6 | [10]      |
| Liraglutide      | 0.87 (95% CI, 0.78 to 0.97)    | LEADER    | [11]      |

<sup>\*</sup>MACE (Major Adverse Cardiovascular Events) is a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

The SUSTAIN-6 trial showed that in patients with type 2 diabetes at high cardiovascular risk, the rate of the primary composite outcome of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke was significantly lower in the semaglutide group compared to the placebo group.[10][12] This reduction was primarily driven by a significant decrease in the rate of nonfatal stroke.[6][10]

The LEADER trial demonstrated that liraglutide also significantly reduced the risk of MACE compared to placebo in a similar high-risk population.[11] The benefit in the LEADER trial was driven by a significant reduction in the rate of death from cardiovascular causes.[5][11]



## **Experimental Protocols**

Below are summarized methodologies for the key clinical trials referenced in this guide.

#### **SUSTAIN 10 Trial Protocol**

- Objective: To compare the efficacy and safety of once-weekly semaglutide 1.0 mg versus once-daily liraglutide 1.2 mg in subjects with type 2 diabetes inadequately controlled on 1-3 oral antidiabetic drugs.[7][13]
- Design: A 30-week, phase 3b, open-label, randomized, parallel-group trial.[7][14]
- Participants: 577 adults with type 2 diabetes and an HbA1c between 7.0% and 11.0%.[7]
- Intervention: Participants were randomized 1:1 to receive either subcutaneous once-weekly semaglutide 1.0 mg or subcutaneous once-daily liraglutide 1.2 mg, as an add-on to their existing oral antidiabetic medication.[7]
- Primary Endpoint: Change in HbA1c from baseline to week 30.[7]
- Confirmatory Secondary Endpoint: Change in body weight from baseline to week 30.[7]

#### **STEP 8 Trial Protocol**

- Objective: To compare the efficacy and safety of once-weekly semaglutide 2.4 mg versus once-daily liraglutide 3.0 mg for weight management in adults with overweight or obesity without diabetes.[8][9]
- Design: A 68-week, randomized, open-label, phase 3b trial.[8][15]
- Participants: 338 adults with a BMI of ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related comorbidity, without diabetes.[8]
- Intervention: Participants were randomized to receive either once-weekly subcutaneous semaglutide 2.4 mg (with a 16-week dose escalation) or once-daily subcutaneous liraglutide 3.0 mg (with a 4-week dose escalation), in addition to diet and physical activity counseling.[8]
  [16]







- Primary Endpoint: Percentage change in body weight from baseline to week 68.[8]
- Confirmatory Secondary Endpoints: Achievement of weight loss of 10% or more, 15% or more, and 20% or more.[8]





Click to download full resolution via product page

Generalized Clinical Trial Workflow.



## Safety and Tolerability

The safety profiles of both semaglutide and liraglutide are comparable, with gastrointestinal adverse events being the most frequently reported.[7] These events, including nausea, diarrhea, and vomiting, are generally mild to moderate in severity and tend to decrease over time.[10] In the SUSTAIN 10 trial, a higher proportion of patients receiving semaglutide reported gastrointestinal adverse events compared to those on liraglutide, which also led to a slightly higher rate of treatment discontinuation.[7]

#### Conclusion

Based on current head-to-head clinical trial data, semaglutide demonstrates superior efficacy compared to liraglutide for both glycemic control and weight reduction in patients with type 2 diabetes and in individuals with overweight or obesity. Both medications have demonstrated cardiovascular benefits in high-risk populations. The choice between these agents may depend on factors such as the desired level of glycemic control or weight loss, dosing frequency preference (once-weekly for semaglutide versus once-daily for liraglutide), and individual patient tolerability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Glucagon-like peptide-1 receptor Wikipedia [en.wikipedia.org]
- 2. The structure and function of the glucagon-like peptide-1 receptor and its ligands PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]



- 7. Efficacy and safety of once-weekly semaglutide 1.0mg vs once-daily liraglutide 1.2mg as add-on to 1-3 oral antidiabetic drugs in subjects with type 2 diabetes (SUSTAIN 10) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LEADER: Liraglutide lowers CVD risk in type 2 diabetes | MDedge [mdedge.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. emjreviews.com [emjreviews.com]
- 15. wvctsi.org [wvctsi.org]
- 16. physiciansweekly.com [physiciansweekly.com]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Semaglutide and Liraglutide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145351#comparative-efficacy-of-glp-1-receptor-agonist-4-and-liraglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com